Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate (CAS: 1093348-62-9) is a highly functionalized β-keto ester featuring a terminal tosyl group. In organic synthesis, it serves as a critical bench-stable synthon for the generation of highly reactive Michael acceptors, most notably Nazarov's reagent (ethyl 3-oxopent-4-enoate). As a crystalline solid (mp 44–45 °C), it overcomes the severe handling limitations of its parent enone, which is notoriously prone to spontaneous polymerization. This compound is widely utilized in complex annulation cascades, including Robinson annulations for cyclic β-diketones, and as a robust substrate for triflic anhydride-mediated electrophilic condensations to yield functionalized γ-pyrones [REFS-1, REFS-2].
Attempting to substitute this masked synthon with the direct active species, ethyl 3-oxopent-4-enoate (Nazarov's reagent), introduces severe processability and reproducibility bottlenecks. The free enone is highly unstable, requiring strict cryogenic storage, and often undergoes rapid autopolymerization during transport or scale-up, leading to inconsistent assay yields and poor batch-to-batch reproducibility. Conversely, using simple unfunctionalized β-keto esters fails to provide the necessary leaving group (the p-toluenesulfinate anion) required for the base-induced β-elimination that triggers in situ enone formation. Procurement of the tosyl-masked derivative is therefore essential for workflows requiring precise, controlled release of the reactive intermediate without the handling hazards of the free unsaturated ester .
Nazarov's reagent is highly susceptible to spontaneous polymerization, limiting its commercial viability and requiring immediate use or strict cryogenic storage. In contrast, Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate incorporates a stabilizing tosyl group, converting the volatile liquid into a stable, crystalline solid (mp 44–45 °C) that can be stored at room temperature for extended periods without degradation. This masked form allows for quantitative in situ generation of the active enone via base-induced β-elimination, effectively eliminating the yield losses associated with enone polymerization .
| Evidence Dimension | Storage stability and physical state |
| Target Compound Data | Bench-stable solid (mp 44–45 °C); resistant to spontaneous polymerization |
| Comparator Or Baseline | Ethyl 3-oxopent-4-enoate (Free Nazarov's Reagent): Unstable liquid, rapid autopolymerization |
| Quantified Difference | Transition from an unstable, cryo-dependent liquid to a room-temperature stable solid synthon |
| Conditions | Standard laboratory storage and handling conditions |
Procuring the bench-stable synthon drastically reduces supply chain losses and ensures reproducible yields in downstream annulation reactions.
When utilized in Robinson annulations with cyclic β-diketones or cycloalkanones, the direct use of free Nazarov's reagent often results in competitive side reactions and lower overall yields due to its extreme reactivity. By employing Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate, the active enone is generated slowly in situ upon the addition of a base, matching the rate of the subsequent Michael addition. This controlled release mechanism significantly suppresses polymerization and side-product formation, leading to superior isolated yields of the annulated products compared to protocols attempting to add the free enone directly.
| Evidence Dimension | Annulation product yield and reaction control |
| Target Compound Data | Controlled in situ release enabling high-yielding annulation sequences |
| Comparator Or Baseline | Direct addition of free ethyl 3-oxopent-4-enoate: Prone to competitive polymerization and variable yields |
| Quantified Difference | Significant reduction in polymeric byproducts and enhanced target annulation yield |
| Conditions | Base-induced β-elimination in the presence of cyclic β-diketones |
This controlled reactivity profile is critical for scaling up complex cyclic framework syntheses without suffering catastrophic yield drops from reagent degradation.
Beyond its role as a masked enone, this specific β-keto ester serves as an excellent substrate for direct electrophilic condensation. When treated with triflic anhydride (Tf2O) and a nitrile additive, the compound undergoes a double triflation and oxocarbenium intermediate formation, cleanly furnishing highly functionalized γ-pyrones. The presence of the robust sulfonyl group tolerates the harsh, highly electrophilic conditions of the Tf2O activation, whereas less stable or unprotected enone equivalents would rapidly decompose or polymerize under identical conditions [1].
| Evidence Dimension | Substrate viability in strongly electrophilic conditions (Tf2O) |
| Target Compound Data | Successfully undergoes double triflation to form γ-pyrones |
| Comparator Or Baseline | Unmasked enones or simple aliphatic esters: Prone to decomposition or uncontrolled oligomerization |
| Quantified Difference | Enables direct access to the γ-pyrone skeleton which is inaccessible via the free enone under these conditions |
| Conditions | Triflic anhydride (Tf2O) mediated condensation with nitrile additives |
Buyers targeting the synthesis of biologically relevant γ-pyrone scaffolds require this specific sulfonyl-stabilized precursor to withstand harsh electrophilic activation.
Due to its bench stability and controlled in situ release of Nazarov's reagent, this compound is the optimal choice for scaling up Robinson annulations. It is heavily utilized in the synthesis of complex cyclic β-diketones and fused cycloalkanones, where avoiding the handling of explosive or polymerizable free enones is a strict safety and process requirement .
The compound is a proven substrate for triflic anhydride-mediated electrophilic condensations. It is selected by medicinal chemistry teams to construct functionalized γ-pyrone rings, which form the core skeleton of numerous pharmaceutical agents and fluorescent probes. Its stability under strongly electrophilic conditions ensures cleaner reaction profiles compared to alternative β-keto esters [1].
In drug discovery workflows requiring the rapid assembly of diverse polycyclic frameworks, the masked nature of this sulfonyl derivative allows it to be stored in automated dispensing systems without degradation. It serves as a reliable, off-the-shelf synthon for generating functionalized cyclohexenones via base-induced β-elimination, streamlining library synthesis .
Corrosive